molecular formula C16H22N4O3S2 B4321953 2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B4321953
M. Wt: 382.5 g/mol
InChI Key: MBZWOLRRFIGEON-UHFFFAOYSA-N
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Description

2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminosulfonyl group, a phenyl ring, and an imidazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 2-bromoacetic acid, followed by the introduction of the imidazole derivative through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the phenyl ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Halogenated compounds, nucleophiles like amines or thiols, and solvents such as DMF or dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted imidazole or phenyl derivatives.

Scientific Research Applications

2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.

    Industry: Utilized in the development of new materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(aminosulfonyl)phenyl]acetamide
  • N-[4-(aminosulfonyl)phenyl]-2-[(4-methyl-1H-imidazol-2-yl)thio]acetamide
  • N-[4-(aminosulfonyl)phenyl]-2-[(5-isobutyl-1H-imidazol-2-yl)thio]acetamide

Uniqueness

2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is unique due to its specific structural features, such as the presence of both an aminosulfonyl group and an imidazole moiety

Properties

IUPAC Name

2-[[5-methyl-4-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S2/c1-10(2)8-14-11(3)18-16(20-14)24-9-15(21)19-12-4-6-13(7-5-12)25(17,22)23/h4-7,10H,8-9H2,1-3H3,(H,18,20)(H,19,21)(H2,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZWOLRRFIGEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

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